2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that features a unique structure combining a benzamido group, a dimethylsulfamoyl group, and a cyclohepta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclohepta[b]thiophene core and subsequent functionalization. One common method involves the condensation of a benzamido derivative with a thiophene precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamido and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar thiophene core and have been studied for their STING-agonistic activity.
2-[4-(dimethylsulfamoyl)benzamido]-N-(pyridin-2-yl)benzamide: This compound has a similar benzamido group and is used in scientific research.
Uniqueness
2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is unique due to its combination of functional groups and the cyclohepta[b]thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-22(2)28(25,26)13-10-8-12(9-11-13)18(24)21-19-16(17(20)23)14-6-4-3-5-7-15(14)27-19/h8-11H,3-7H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVWCYCHIQDYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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